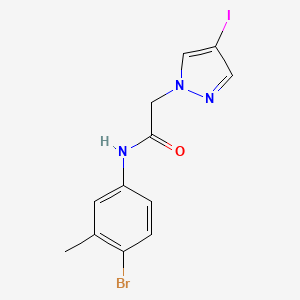![molecular formula C14H19NO3S B11067067 7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11067067.png)
7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[45]deca-1,6,9-trien-8-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor with the necessary functional groups.
Introduction of methoxy groups: Methoxylation reactions are employed to introduce the methoxy groups at the 7 and 9 positions.
Methylation and sulfanylation: Methylation and sulfanylation reactions are used to introduce the methyl and methylsulfanyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The methoxy, methyl, and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[45]deca-1,6,9-trien-8-one is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
7,9-dimethoxy-3,3-dimethyl-1-methylsulfanyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one |
InChI |
InChI=1S/C14H19NO3S/c1-13(2)8-14(12(15-13)19-5)6-9(17-3)11(16)10(7-14)18-4/h6-7H,8H2,1-5H3 |
InChI Key |
BMUJDHJSLADKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C=C(C(=O)C(=C2)OC)OC)C(=N1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(1,3-benzodioxol-5-yl)-6-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11066989.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11066995.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11066998.png)
![1-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11067013.png)
![2-{4-[(1-Adamantylsulfonyl)amino]phenoxy}acetamide](/img/structure/B11067015.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11067017.png)
![(1R,11R,12S,16R)-11-(4-fluorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11067019.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-](/img/structure/B11067025.png)
![2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11067032.png)
![N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B11067040.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylcyclopropanecarboxamide](/img/structure/B11067056.png)


![Methyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B11067073.png)
